MLi-2

LRRK2 kinase inhibition biochemical potency ATP-competitive inhibitor

MLi-2 (CAS 1627091-47-7) is a 3-(4-pyrimidinyl) indazole small molecule developed by Merck Research Laboratories as a structurally novel, highly potent, and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). LRRK2 gain-of-function mutations, particularly G2019S, represent the most common genetic cause of familial and sporadic Parkinson's disease (PD), making LRRK2 kinase inhibition a validated disease-modifying therapeutic strategy.

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
Cat. No. B609178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLi-2
SynonymsMLi-2;  MLi 2;  MLi2.
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
InChIInChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
InChIKeyATUUNJCZCOMUKD-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MLi-2: Potent, Selective, Orally Available LRRK2 Kinase Inhibitor for Parkinson's Disease Research


MLi-2 (CAS 1627091-47-7) is a 3-(4-pyrimidinyl) indazole small molecule developed by Merck Research Laboratories as a structurally novel, highly potent, and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. LRRK2 gain-of-function mutations, particularly G2019S, represent the most common genetic cause of familial and sporadic Parkinson's disease (PD), making LRRK2 kinase inhibition a validated disease-modifying therapeutic strategy [2]. MLi-2 exhibits exceptional potency in a purified LRRK2 kinase assay (IC50 = 0.76 nM), a cellular pSer935 dephosphorylation assay (IC50 = 1.4 nM), and a radioligand competition binding assay (IC50 = 3.4 nM), and has >295-fold selectivity across a panel of over 300 kinases plus a diverse panel of receptors and ion channels [1]. The compound is orally bioavailable, brain-penetrant, and demonstrates dose-dependent central and peripheral target inhibition over 24 hours in mice [1].

Why MLi-2 Cannot Be Casually Substituted by Other LRRK2 Inhibitors in Research Procurement


LRRK2 kinase inhibitors are not interchangeable. Despite targeting the same ATP-binding pocket, commercially available LRRK2 inhibitors diverge dramatically in biochemical potency (IC50 values spanning 0.76 nM to >20 nM), kinome selectivity profiles, brain penetration efficiency, and on-target safety margins [1]. For example, GNE-7915 is ~12-fold less potent than MLi-2 in purified kinase assays and possesses documented off-target activity against TTK and ALK kinases [2], while PF-06447475 shows a ~3.4-fold weaker inhibitory profile against the disease-relevant G2019S mutant and fails to achieve complete brain target engagement at tolerated doses [3]. Even structurally optimized compounds such as CZC-54252 and PFE-360, which approach MLi-2 in biochemical potency, lack the comprehensive package of validated kinome-wide selectivity data (>295-fold over 300+ kinases), chronic in vivo tolerability (>15 weeks at >100× IC50), and demonstrated functional efficacy in both α-synuclein pathology and neuroprotection models that MLi-2 offers [1][3]. Substituting MLi-2 with a superficially similar LRRK2 inhibitor risks introducing confounding off-target effects, insufficient brain target coverage, or uncharacterized pulmonary safety signals that can compromise experimental interpretability.

MLi-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Biochemical Potency: MLi-2 Demonstrates 3.9- to 11.8-Fold Superior IC50 Over Major LRRK2 Inhibitors in Purified Kinase Assays

In a purified LRRK2 kinase in vitro assay, MLi-2 exhibits an IC50 of 0.76 nM, representing the most potent activity among widely used LRRK2 chemical probes [1]. By comparison, GNE-7915 has a reported IC50 of 9 nM (11.8-fold less potent), PF-06447475 has an IC50 of 3 nM for wild-type LRRK2 and 11 nM for the disease-relevant G2019S mutant (3.9- to 14.5-fold less potent), PFE-360 has an IC50 of 2.3 nM (3.0-fold less potent), and CZC-54252, the closest potency competitor, has an IC50 of 1.28 nM for wild-type LRRK2 (1.7-fold less potent) [2][3][4]. These values derive from comparable recombinant LRRK2 kinase assays using LRRKtide peptide substrates, though differences in ATP concentrations and assay formats preclude a single direct head-to-head study for all comparators [1][4].

LRRK2 kinase inhibition biochemical potency ATP-competitive inhibitor in vitro pharmacology

Kinome Selectivity: MLi-2 Exhibits >295-Fold Window Over 300+ Kinases vs GNE-7915's Documented Off-Target Liability at TTK and ALK

MLi-2 was profiled against a panel of over 300 kinases and demonstrated greater than 295-fold selectivity, with no kinase inhibited at potency approaching that of LRRK2; it was also clean against a diverse panel of receptors and ion channels [1]. In contrast, kinome-wide profiling of GNE-7915 using the DiscoverX KinomeScan panel of 392 kinases at 0.1 μM revealed that, while selective overall, GNE-7915 bound to 10 kinases with >50% probe displacement, and three kinases—LRRK2, TTK, and ALK—showed >65% probe displacement [2]. TTK (Mps1) is a mitotic checkpoint kinase and ALK is a receptor tyrosine kinase implicated in oncogenesis; both represent documented off-target liabilities not shared by MLi-2 at comparable screening concentrations [2][3]. PF-06447475 kinome selectivity has been described qualitatively as improved via surrogate crystallography, but a published >295-fold quantitative selectivity claim across 300+ kinases is unique to MLi-2 in the peer-reviewed literature [1][4].

kinase selectivity profiling off-target risk chemical probe quality kinome-wide screen

In Vivo Brain Target Engagement: MLi-2 Abolishes pSer935 LRRK2 Whereas PF-06447475 Only Partly Reduces Phosphorylation in Midbrain

In a direct head-to-head comparison within the same study using G2019S LRRK2 knock-in mice subjected to MPTP-induced parkinsonism, MLi-2 treatment abolished phosphoSer935 LRRK2 levels in both the striatum and midbrain of wild-type and G2019S knock-in mice. By contrast, PF-06447475 only partly reduced phosphoSer935 levels in the midbrain of both genotypes and failed to achieve complete suppression [1]. Immunoblot analysis of LRRK2 Ser935 phosphorylation was used to confirm target engagement in brain tissue [1]. This differential in vivo target engagement occurred despite both compounds being administered under therapeutic or preventive treatment paradigms designed to achieve LRRK2 inhibition [1]. The complete brain target suppression by MLi-2 was associated with neuroprotection: MLi-2 rescued striatal dopaminergic terminal degeneration in both G2019S knock-in and wild-type mice, whereas PF-06447475's neuroprotective effect was limited to nigral dopamine cell loss in G2019S knock-in mice only [1].

brain target engagement pSer935 LRRK2 in vivo pharmacodynamics Parkinson's disease model

α-Synuclein Pathology Rescue: MLi-2 at 3 nM Reduces Inclusions by 75–80% vs PF-06447475 at 30 nM Achieving Only ~55% Reduction in G2019S Neurons

In a direct head-to-head comparison using primary mouse hippocampal neurons expressing G2019S-LRRK2, MLi-2 at 3.0 nM reduced pS129-α-synuclein inclusion abundance by 75–80% in both non-transgenic and G2019S-LRRK2-expressing neurons [1]. In the same experimental system, PF-06447475 required a 10-fold higher concentration of 30 nM to achieve only ~55% reduction in inclusion abundance, and this effect was limited to G2019S-LRRK2-expressing neurons [1]. Both compounds were confirmed as ATP-competitive LRRK2 inhibitors in parallel peptide phosphorylation assays (MLi-2 IC50 = 1.1 ± 0.2 nM; PF-06447475 IC50 = 3.5 ± 1.1 nM in the same assay) [1]. The 10-fold lower effective concentration and superior efficacy of MLi-2 in reducing pathological α-synuclein inclusions demonstrate a functional advantage that extends beyond simple biochemical potency differences [1]. Neurons were co-treated with 2.0 μg/mL α-synuclein preformed fibrils plus inhibitor for 18 days, with pS129-α-synuclein immunofluorescence used as the quantitative readout [1].

α-synuclein aggregation Lewy body pathology Parkinson's disease cellular model LRRK2 G2019S mutation

Nonhuman Primate Lung Safety: MLi-2 Achieves ~100% Brain LRRK2 Inhibition at Low Dose with Minimal Lung Histopathology vs GNE-7915 Requiring Higher BID Dosing

In a 2-week repeat-dose toxicology study directly comparing three LRRK2 inhibitors in macaques, MLi-2 at the low dose of 15 mg/kg once daily achieved approximately 100% brain LRRK2 kinase inhibition (measured by pSer935 dephosphorylation) while histopathological lung changes were either absent or minimal [1]. By contrast, the comparator GNE-7915 required 30 mg/kg twice-daily dosing (total daily dose of 60 mg/kg) to serve as the positive control, with lung vacuolation observed at this higher exposure [1]. The lung effects induced by all three tested LRRK2 inhibitors (MLi-2, GNE-7915, and PFE-360) consisted of mild cytoplasmic vacuolation of type II pneumocytes without signs of lung degeneration, were consistent with on-target pharmacology, and were fully reversible after dosing cessation [1]. Critically, lung function tests demonstrated that the histological changes did not result in measurable pulmonary deficits [1]. The therapeutic window—defined as the separation between doses achieving complete brain target engagement and those causing observable lung histopathology—was notably wider for MLi-2 (complete brain inhibition achieved at the low dose with minimal lung findings) than for GNE-7915 [1].

LRRK2 inhibitor safety nonhuman primate toxicology pulmonary histopathology brain target engagement

Chronic In Vivo Tolerability: MLi-2 Sustains >100× Plasma IC50 Brain Exposure for 15 Weeks Without Progressive Pulmonary Toxicity; Lung Changes Fully Reversible

In MitoPark mice (a genetic mitochondrial dysfunction model of Parkinson's disease), MLi-2 was administered in-diet for 15 weeks, achieving brain and plasma exposures greater than 100-fold above the in vivo plasma IC50 for LRRK2 kinase inhibition as measured by pSer935 dephosphorylation [1]. Treatment was well tolerated over this extended period, with no mortality or overt toxicity reported [1]. Morphological changes in the lung—specifically enlarged type II pneumocytes—were observed, consistent with on-target LRRK2 pharmacology [1]. In a follow-up study specifically designed to characterize the kinetics of lung changes, MLi-2 administered in-diet to mice for up to 6 months resulted in type II pneumocyte vacuolation that progressed only modestly over time and was fully reversible after withdrawal of MLi-2 [2]. Immunohistochemical analysis confirmed a significant increase in prosurfactant protein C staining within type II pneumocytes, consistent with a functional adaptive response rather than degenerative pathology [2]. This combination of sustained high-level brain target engagement with well-characterized, non-progressive, and fully reversible on-target lung effects distinguishes MLi-2 from LRRK2 inhibitors lacking published chronic dosing safety data [1][2].

chronic LRRK2 inhibition in vivo tolerability MitoPark mouse model lung histopathology reversibility

Optimal Research and Industrial Application Scenarios for MLi-2 Based on Quantitative Differentiation Evidence


Complete Brain LRRK2 Target Engagement Studies Requiring Unambiguous pSer935 Abolition in Both Striatum and Midbrain

When experimental protocols demand complete suppression of LRRK2 kinase activity in all brain regions to establish maximal target engagement, MLi-2 is the preferred tool compound based on its demonstrated ability to abolish pSer935 LRRK2 in both striatum and midbrain of wild-type and G2019S knock-in mice, whereas the comparator PF-06447475 achieves only partial reduction in the midbrain [1]. This complete target engagement is critical for dose-response studies, PK/PD modeling, and experiments where residual kinase activity could confound phenotypic readouts [1].

α-Synuclein Pathology Models in Primary Neurons Requiring Robust Inclusion Reduction at Low Nanomolar Concentrations

For studies investigating LRRK2-dependent modulation of α-synuclein aggregation and inclusion formation, MLi-2 at 3 nM achieves 75–80% reduction in pS129-α-synuclein inclusion abundance in both non-transgenic and G2019S-LRRK2-expressing primary neurons, outperforming PF-06447475 which requires 30 nM for only ~55% reduction limited to G2019S neurons [2]. The 10-fold concentration advantage and broader genotype coverage make MLi-2 the superior choice for fibril-seeding assays, long-term neuronal culture experiments, and co-treatment paradigms where sustained low-concentration LRRK2 inhibition is desired [2].

Chronic In Vivo Parkinson's Disease Modeling Requiring Sustained High-Level LRRK2 Inhibition with Characterized Long-Term Safety

For chronic dosing studies (weeks to months) in mouse models of Parkinson's disease—including MPTP neurotoxin models and MitoPark genetic models—MLi-2 provides the best-characterized long-term safety package among LRRK2 inhibitors, with documented 15-week tolerability at brain exposures >100× the in vivo plasma IC50, non-progressive lung histopathology, and full reversibility of pulmonary changes upon drug withdrawal confirmed for up to 6 months of dosing [3][4]. No other LRRK2 inhibitor has a comparable body of published chronic tolerability data [3][4].

Nonhuman Primate LRRK2 Pharmacology Studies Prioritizing Brain Target Engagement Over Pulmonary Safety Risk

In NHP studies where achieving maximal brain LRRK2 inhibition is essential, MLi-2 at once-daily low-dose administration (15 mg/kg QD) provides ~100% brain target engagement with minimal or absent lung histopathology, offering a wider therapeutic window compared to GNE-7915 (30 mg/kg BID required) based on the direct three-compound head-to-head macaque toxicology study [5]. This dosing advantage—once-daily vs twice-daily and lower total daily dose—reduces animal handling stress and compound consumption while maximizing brain pharmacodynamic effect [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLi-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.